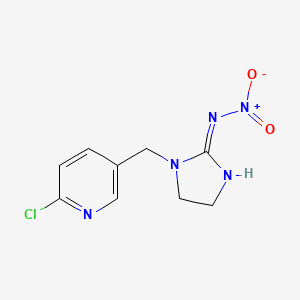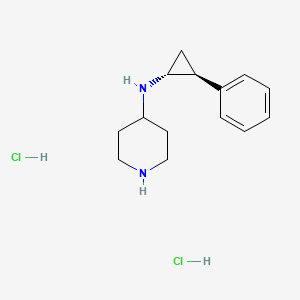
吡虫啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidacloprid is a systemic insecticide belonging to the neonicotinoid class of chemicals. It is widely used in agriculture to control a variety of pests, including aphids, thrips, and whiteflies. The compound works by interfering with the nervous system of insects, leading to paralysis and death. Imidacloprid is known for its effectiveness and relatively low toxicity to mammals .
科学研究应用
Imidacloprid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of neonicotinoids and their interactions with various chemical agents.
Biology: Employed in studies on insect physiology and neurobiology due to its specific action on nicotinic acetylcholine receptors.
Medicine: Investigated for its potential effects on non-target organisms, including humans, to understand its safety profile.
Industry: Widely used in agriculture for pest control, as well as in veterinary medicine for controlling fleas and ticks on pets
作用机制
Target of Action
Imidacloprid, a neonicotinoid insecticide, primarily targets the central nervous system of insects . It specifically interacts with the nicotinic acetylcholine receptors (nAChRs) in the insect’s nervous system .
Mode of Action
Imidacloprid works by interfering with the transmission of stimuli in the insect nervous system . Specifically, it causes a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, imidacloprid prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .
Biochemical Pathways
The primary biochemical pathway affected by imidacloprid is the nicotinergic neuronal pathway . The blockade of this pathway leads to an accumulation of acetylcholine, which disrupts the normal functioning of the insect’s nervous system, leading to paralysis and eventual death .
Pharmacokinetics
It is known that imidacloprid is a systemic insecticide, meaning that plants can take it up from the soil and distribute it throughout their tissues . This property contributes to its bioavailability and effectiveness in controlling pests.
Result of Action
The result of imidacloprid’s action is the paralysis and eventual death of the insect . This occurs due to the disruption of the normal functioning of the insect’s nervous system caused by the blockage of the nicotinergic neuronal pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of imidacloprid. For instance, imidacloprid has been found to persist in the environment for up to 3000 days . Its persistence and non-degradable nature can lead to environmental contamination, endangering non-target organisms and disrupting ecological balances . Furthermore, the indiscriminate use of imidacloprid can reduce the microbial biodiversity within the soil, indirectly affecting soil fertility . The degradation of imidacloprid is most efficient at 30 ℃ and pH 7 .
生化分析
Biochemical Properties
Imidacloprid plays a crucial role in biochemical reactions by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding prevents acetylcholine from transmitting nerve impulses, effectively blocking the nicotinergic neuronal pathway . The compound interacts with various enzymes and proteins, including acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, imidacloprid prolongs the action of acetylcholine, leading to continuous stimulation of the nerve cells and eventual paralysis .
Cellular Effects
Imidacloprid has significant effects on various types of cells and cellular processes. In human astrocytes and fibroblasts, imidacloprid induces lysosomal dysfunction and cell death . It causes oxidative stress, mitochondrial dysfunction, and DNA damage, leading to apoptosis and necrosis . Additionally, imidacloprid interferes with cell signaling pathways, such as the mTOR signaling pathway, and affects gene expression related to cellular metabolism .
Molecular Mechanism
At the molecular level, imidacloprid exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects . This binding blocks the transmission of nerve impulses by preventing acetylcholine from binding to its receptors. The inhibition of acetylcholinesterase further enhances the effect by preventing the breakdown of acetylcholine, leading to continuous stimulation of the nerve cells . Imidacloprid’s interaction with nAChRs results in an excessive influx of calcium ions, disrupting calcium homeostasis and causing mitochondrial dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidacloprid change over time. The compound is known for its high persistence in the environment, with residues detectable for up to 3000 days . Imidacloprid undergoes degradation through microbial intervention, with Bacillus spp. being among the most efficient at degrading the compound . Long-term exposure to imidacloprid can lead to chronic effects, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of imidacloprid vary with different dosages in animal models. At low doses, imidacloprid can cause mild neurotoxic effects, while high doses can lead to severe neurotoxicity, including tremors, difficulty walking, and reduced body weight gain . In rats, high doses of imidacloprid have been shown to increase liver enzyme activity and blood coagulation time . Additionally, imidacloprid can cause vomiting and drooling in animals when ingested orally .
Metabolic Pathways
Imidacloprid is metabolized through various pathways, including oxidative degradation and hydrolysis . The compound is primarily metabolized by cytochrome P450 monooxygenases, which play a key role in its degradation . The metabolites of imidacloprid can persist in the environment for extended periods, contributing to its long-term effects . The metabolic pathways of imidacloprid involve interactions with enzymes such as cytochrome P450 and other cofactors .
Transport and Distribution
Imidacloprid is transported and distributed within cells and tissues through various mechanisms. In plants, imidacloprid is absorbed by the roots and translocated to different parts of the plant, including leaves and stems . In soil, imidacloprid shows weak sorption and can leach into groundwater, posing a risk of environmental contamination . The compound’s transport is influenced by factors such as soil composition and water flow .
Subcellular Localization
Imidacloprid’s subcellular localization affects its activity and function. The compound can localize to specific cellular compartments, such as lysosomes, where it induces lysosomal membrane permeabilization and dysfunction . This localization leads to the activation of autophagy and apoptosis pathways, contributing to cell death . Additionally, imidacloprid’s interaction with nicotinic acetylcholine receptors occurs at the synaptic cleft, where it blocks nerve impulse transmission .
准备方法
Synthetic Routes and Reaction Conditions: Imidacloprid is synthesized through a multi-step process. The key steps involve the reaction of 2-chloropyridine with formaldehyde and ammonia to form 2-chloropyridine-3-methanol. This intermediate is then reacted with imidazolidine-2-one and nitroguanidine under specific conditions to yield imidacloprid .
Industrial Production Methods: Industrial production of imidacloprid involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process typically includes purification steps such as crystallization and filtration to ensure the final product meets quality standards .
化学反应分析
Types of Reactions: Imidacloprid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Imidacloprid can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions include various metabolites such as 5-hydroxy imidacloprid, imidacloprid-guanidine, and 6-chloronicotinic acid .
相似化合物的比较
Acetamiprid: Another neonicotinoid with similar insecticidal properties but different chemical structure.
Thiamethoxam: Known for its effectiveness against a broader range of pests.
Clothianidin: Similar mode of action but with different environmental persistence.
Uniqueness of Imidacloprid: Imidacloprid is unique due to its high efficacy, systemic action, and relatively low toxicity to non-target organisms. It has been extensively studied and remains one of the most widely used insecticides globally .
属性
CAS 编号 |
138261-41-3 |
|---|---|
分子式 |
C9H10ClN5O2 |
分子量 |
255.66 g/mol |
IUPAC 名称 |
(NZ)-N-[1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13) |
InChI 键 |
YWTYJOPNNQFBPC-UHFFFAOYSA-N |
手性 SMILES |
C1CN(/C(=N\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl |
SMILES |
C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |
规范 SMILES |
C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |
外观 |
Solid powder |
颜色/形态 |
Colorless crystals |
密度 |
1.54 g/cm³ |
熔点 |
144 °C 143 - 144 °C |
物理描述 |
Colorless or beige solid; [ICSC] Solid COLOURLESS CRYSTALS OR BEIGE POWDER. |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
In water, 6.1X10+2 mg/L at 20 °C At 20 °C: dichloromethane 6.7X10+4 mg/L, isopropanol 2.3X10+4 mg/L, toluene 6.9X10+2 mg/L 610 mg/L @ 20 °C (exp) Solubility in water, g/100ml at 20 °C: 0.061 |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Admire, Admire 2F, Admire Pro, AEF 106464, AGST 03001, Alias, Alias 2F, BAY-NTN 33893, Confidor 200 O-TEQ, CCRIS 9318, Imidacloprid |
蒸汽压力 |
4X10-7 mPa (3X10-12 mm Hg) at 20 °C; 9X10-7 mPa (7X10-12 mm Hg) at 25 °C Vapor pressure at 20 °C: negligible |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




